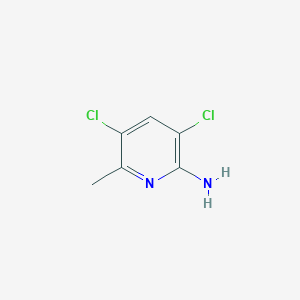

2-Amino-3,5-dichloro-6-methylpyridine

Description

Significance of the Pyridine (B92270) Scaffold in Contemporary Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a multitude of natural products, including alkaloids, vitamins, and coenzymes. Its presence in numerous FDA-approved drugs underscores its profound impact on medicinal chemistry. google.comsemanticscholar.org The nitrogen atom in the pyridine ring imparts a unique set of properties that distinguish it from its carbocyclic analog, benzene. It renders the ring electron-deficient, influencing its reactivity in electrophilic and nucleophilic substitution reactions. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor and a basic center, which are crucial for molecular recognition and binding to biological targets.

The versatility of the pyridine scaffold lies in its ability to be readily functionalized at various positions, allowing for the creation of a diverse chemical space. This functionalization is key to modulating a compound's pharmacokinetic and pharmacodynamic profiles. For instance, the introduction of substituents can enhance metabolic stability, improve cell permeability, and increase binding affinity to target proteins. chemimpex.com The development of novel synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and C-H functionalization, has further expanded the toolkit for creating complex pyridine-based molecules. thieme-connect.comacs.orgacs.org These advancements have solidified the pyridine scaffold's role as an indispensable building block in modern organic synthesis.

Position of 2-Amino-3,5-dichloro-6-methylpyridine within Functionalized Pyridine Derivatives Research

Within the broad family of functionalized pyridines, this compound holds a significant position as a key synthetic intermediate. chemimpex.com Its structure is characterized by the presence of an amino group at the 2-position, two chlorine atoms at the 3- and 5-positions, and a methyl group at the 6-position. This specific arrangement of substituents confers a unique reactivity profile, making it a valuable precursor in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.

The primary role of this compound in research is as a building block for the construction of various herbicides and fungicides. chemimpex.com The presence of the halogen atoms and the amino group provides reactive handles for further chemical transformations, allowing for the introduction of diverse functionalities to create compounds with specific biological activities. Its utility in pharmaceutical research is also being explored, with studies investigating its potential as a scaffold for the development of new therapeutic agents. chemimpex.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| CAS Number | 22137-52-6 |

| Appearance | Off-white to pale yellow powder |

| Melting Point | 132-136 °C |

| Purity | ≥ 98% (HPLC) |

This data is compiled from publicly available chemical supplier information.

Research Trajectories for Halogenated Aminopyridines

The field of halogenated aminopyridines is characterized by dynamic and evolving research trajectories, driven by the continuous demand for novel molecules with enhanced properties in various applications. The introduction of halogen atoms into the aminopyridine scaffold can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity, making them attractive targets for drug discovery and agrochemical development. nih.gov

One of the major research thrusts is the development of new and more efficient synthetic methodologies for the regioselective halogenation of the pyridine ring. thieme-connect.comacs.org Traditional halogenation methods often require harsh conditions and can lead to mixtures of isomers. Consequently, modern research focuses on developing milder and more selective techniques, including transition-metal-free C-H functionalization and photochemical methods. thieme-connect.comnih.gov These innovative approaches offer greater control over the placement of halogen atoms, enabling the synthesis of precisely functionalized aminopyridines.

Another significant research direction involves the exploration of the diverse applications of halogenated aminopyridines. In medicinal chemistry, these compounds are being investigated for a wide range of therapeutic areas, leveraging the unique properties imparted by the halogen substituents. nih.govnih.gov In the agrochemical sector, the focus remains on the development of next-generation pesticides with improved efficacy, selectivity, and environmental profiles, with halogenated aminopyridines serving as crucial building blocks. agropages.comnih.gov Furthermore, the unique electronic and structural features of these compounds are also being explored in the field of materials science.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYNSMVHXHIGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362856 | |

| Record name | 2-Amino-3,5-dichloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22137-52-6 | |

| Record name | 2-Amino-3,5-dichloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3,5-dichloro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Precursor Chemistry of 2 Amino 3,5 Dichloro 6 Methylpyridine

Established Synthetic Routes to 2-Amino-3,5-dichloro-6-methylpyridine and Related Structures

The synthesis of this compound can be achieved through the strategic chlorination of its precursor, 2-Amino-6-methylpyridine (B158447). Various chlorination strategies are employed to introduce the chlorine atoms at the 3 and 5 positions of the pyridine (B92270) ring.

Synthesis from 2-Amino-6-methylpyridine Precursors

A direct and effective method for the synthesis of this compound involves the treatment of 2-Amino-6-methylpyridine with a powerful chlorinating agent. One documented procedure utilizes phosphorus oxychloride (POCl3) for this transformation. nih.gov In this reaction, 2-Amino-6-methylpyridine is refluxed with an excess of phosphorus oxychloride, leading to the dichlorination of the pyridine ring at the desired positions. nih.gov The reaction mixture is then carefully neutralized to isolate the crude product, which can be further purified by column chromatography. nih.gov This method provides a straightforward route to the target compound in a good yield. nih.gov

Reaction Scheme:

| Reactant | Reagent | Conditions | Product | Yield |

| 2-Amino-6-methylpyridine | Phosphorus oxychloride (POCl3) | Reflux | This compound | 65% nih.gov |

Chlorination Strategies for Aminopyridines

The chlorination of aminopyridines is a fundamental transformation in organic synthesis, and various reagents and methods have been developed to achieve this with control over regioselectivity. Common chlorinating agents include N-chlorosuccinimide (NCS), sulfuryl chloride, and chlorine gas.

N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of aromatic and heteroaromatic compounds. nih.govresearchgate.net The reaction of an aminopyridine with NCS typically proceeds via an electrophilic aromatic substitution mechanism. The reactivity and regioselectivity of the chlorination can be influenced by the solvent, reaction temperature, and the presence of catalysts. For instance, the synthesis of 2-amino-3,5-dichloropyridine (B145740) has been reported from 2-amino-5-chloropyridine (B124133) using NCS in a suitable solvent. wikipedia.org This suggests that a stepwise chlorination of 2-Amino-6-methylpyridine, first at the 5-position and subsequently at the 3-position, could be a viable strategy.

Other chlorination methods include the use of hydrochloric acid in the presence of an oxidizing agent like sodium hypochlorite, which generates in situ chlorine. researchgate.net Deaminative chlorination offers another approach where an amino group is converted into a chlorine atom, a transformation that can be useful in the synthesis of polychlorinated pyridines. nih.gov

Utilization of this compound as a Synthetic Intermediate

The presence of reactive sites—the amino group and two chloro substituents—makes this compound a valuable intermediate for the synthesis of a variety of heterocyclic compounds.

Derivatization for the Construction of Heterocyclic Compounds

The amino group in this compound can be readily derivatized through reactions such as acylation, alkylation, and condensation with various electrophiles. These modifications pave the way for the construction of fused heterocyclic systems. The chlorine atoms, being good leaving groups, can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, further expanding the synthetic possibilities.

Pathways to Pyrido[2,1-b]quinazolinones

Pyrido[2,1-b]quinazolinones are a class of fused heterocyclic compounds with potential biological activities. A common synthetic route to this scaffold involves the condensation of a 2-aminopyridine (B139424) derivative with a 2-halobenzoic acid or its derivative, followed by an intramolecular cyclization. This reaction is often catalyzed by copper salts in what is known as the Ullmann condensation. nih.govresearchgate.net

While direct examples using this compound are not prevalent in the readily available literature, the general synthetic strategy suggests its potential as a precursor. The reaction would involve the condensation of the amino group of this compound with a suitable 2-halobenzoic acid derivative. The subsequent intramolecular cyclization would lead to the formation of a dichlorinated and methylated pyrido[2,1-b]quinazolinone core structure. The reaction conditions, such as the choice of copper catalyst, base, and solvent, would be crucial for the success of this transformation.

Conversion into Halogenated Phenyl-Pyridyl Amines

The synthesis of halogenated phenyl-pyridyl amines from this compound can be achieved through modern cross-coupling reactions, most notably the Buchwald-Hartwig amination. rsc.org This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.

In this context, one of the chlorine atoms of this compound can react with a substituted aniline (B41778) or another amine in the presence of a palladium catalyst and a suitable ligand to form a phenyl-pyridyl amine. The choice of ligand is critical for the efficiency of the coupling reaction. The remaining chlorine atom and the amino group on the pyridine ring offer further sites for modification, allowing for the synthesis of a diverse library of halogenated phenyl-pyridyl amine derivatives. This methodology is a powerful tool for creating complex molecules with potential applications in medicinal chemistry and materials science.

Exploration of Novel Synthetic Approaches for Analogous Compounds

Recent advancements in organic synthesis have led to the development of sophisticated methods for the preparation of highly functionalized pyridine derivatives. These strategies often prioritize efficiency, atom economy, and the ability to generate diverse molecular scaffolds from simple precursors.

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comresearchgate.net This approach is particularly valuable for synthesizing libraries of substituted 2-aminopyridines.

A notable example is the catalyst-free, four-component synthesis of 2-aminopyridine derivatives. mdpi.comsemanticscholar.org This method involves the reaction of an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate under solvent-free conditions. mdpi.comresearchgate.net The reaction proceeds efficiently at room temperature, offering high yields and a greener alternative to traditional methods. mdpi.comresearchgate.net The versatility of this reaction allows for the introduction of various substituents on the pyridine ring, providing a rapid route to a diverse range of analogues. mdpi.comsemanticscholar.org

Another MCR approach involves the reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines to yield 4-substituted aminopyrido[2,3-d]pyrimidines. mdpi.com This solvent-free method is efficient for creating fluorescent heterocyclic compounds in good yields. mdpi.com

Table 1: Examples of Multicomponent Reactions for the Synthesis of Substituted Aminopyridines

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Acetophenone | Malononitrile | Benzaldehyde | Ammonium carbonate | Substituted 2-Aminopyridine | Solvent-free, Room Temp | High | mdpi.comresearchgate.net |

| 3-cyano-2-aminopyridine | Triethyl orthoformate | Benzylamine | - | 4-Aminopyrido[2,3-d]pyrimidine | Solvent-free, Heated | 61-85 | mdpi.com |

| 3-cyano-2-aminopyridine | Triethyl orthoformate | Butylamine | - | 4-Aminopyrido[2,3-d]pyrimidine | Solvent-free, Heated | 61-85 | mdpi.com |

| 3-cyano-2-aminopyridine | Triethyl orthoformate | Propylamine | - | 4-Aminopyrido[2,3-d]pyrimidine | Solvent-free, Heated | 61-85 | mdpi.com |

Alkylation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. In the context of pyridine chemistry, specific alkylation strategies have been developed to synthesize key intermediates like pyridylpropionates, which can be precursors to more complex molecules.

One such strategy involves the alkylation of 2-methoxy-4-methylpyridine (B11731) with sodium chloroacetate (B1199739) in the presence of sodamide. rsc.org This reaction is a key step in the synthesis of methyl 3-(2-methoxy-4-pyridyl)propionate, an important intermediate for certain histamine (B1213489) H2-receptor antagonists. rsc.org The scope of this alkylation has been investigated with various electrophiles, demonstrating its utility for creating a range of 2-substituted 4-pyridylpropionates. rsc.org A pyridinium-ylide alkylation strategy has also been developed for the structural diversification of N-carbamoyl pyridinium (B92312) salts, showcasing the versatility of alkylation in modifying the pyridine core. researchgate.netnih.govchemrxiv.org

Table 2: Alkylation Strategies for Pyridine Derivatives

| Pyridine Substrate | Alkylating Agent | Base | Product | Significance | Reference |

|---|---|---|---|---|---|

| 2-Methoxy-4-methylpyridine | Sodium chloroacetate | Sodamide | Methyl 3-(2-methoxy-4-pyridyl)propionate | Intermediate for histamine H2-receptor antagonists | rsc.org |

| N-carbamoyl pyridinium salt | Various electrophiles | - | N,N-disubstituted carbamoyl (B1232498) pyridinium salts | Structural diversification of pyridinium salts | researchgate.netnih.govchemrxiv.org |

The amino group of aminopyridines provides a convenient handle for further derivatization, allowing for the synthesis of a wide array of functionalized compounds, including imide derivatives. These derivatization reactions can introduce new functionalities and significantly alter the physicochemical properties of the parent molecule.

A novel photochemical method has been developed for the C3-amination of pyridines via Zincke imine intermediates. nih.gov This approach utilizes the reaction of a Zincke imine with an amidyl radical generated from N-aminopyridinium salts, leading to regioselective C-N bond formation at the C3 position. nih.gov While not directly forming an imide from the amino group, this method provides a route to novel amino-substituted pyridines that can be further modified.

Furthermore, derivatization of aminopyridines is a common strategy in analytical chemistry. For instance, in-situ derivatization with hexylchloroformate can be used to form amide derivatives, which improves their chromatographic behavior for analysis by liquid chromatography-mass spectrometry. researchgate.net This highlights the reactivity of the amino group and its potential for conversion to various derivatives, including imides, through reaction with appropriate acylating agents. The synthesis of aminopyridines can also be achieved by using amides as the amine source in reactions with chloropyridines. researchgate.net

Table 3: Derivatization Approaches for Aminopyridine Analogues

| Pyridine Derivative | Reagent | Reaction Type | Product Feature | Application | Reference |

|---|---|---|---|---|---|

| Pyridine | N-aminopyridinium salt | Photochemical C3-amination | C3-amino functionality | Synthesis of novel analogues | nih.gov |

| Aminopyridine | Hexylchloroformate | Amide formation | Improved chromatographic properties | Analytical quantification | researchgate.net |

| Chloropyridine | Amides | C-N bond formation | Amino group introduction | Synthesis of aminopyridines | researchgate.net |

Iii. Quantum Mechanical and Computational Studies on 2 Amino 3,5 Dichloro 6 Methylpyridine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting molecular geometries, vibrational frequencies, and electronic properties. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such calculations due to its balance of accuracy and computational efficiency. nih.gov

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For 2-Amino-3,5-dichloro-6-methylpyridine, this calculation would reveal the precise bond lengths, bond angles, and dihedral angles of its ground state.

Following optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's theoretical infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching of the N-H bonds in the amino group, the C-Cl bonds, or the vibrations of the pyridine (B92270) ring itself.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netnih.gov A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net These energies are used to calculate various global reactivity descriptors, as shown in the table below, which help in quantifying the molecule's reactive nature.

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface map illustrates the charge distribution within the molecule, color-coding regions of different electrostatic potential.

For this compound, the MEP map would typically show:

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. They are generally located around electronegative atoms, such as the nitrogen atom of the pyridine ring and the chlorine atoms.

Positive Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. They are typically found around the hydrogen atoms, particularly those of the amino group.

Neutral Regions (Green): These areas have a near-zero potential.

This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting chemical reactivity.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized Lewis structures, such as bonds, lone pairs, and core orbitals. wisc.eduwisc.edu This method is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions. aimspress.com

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C-C) | High | Lone pair delocalization into the ring. |

| LP(1) Cl | σ(C-C) | Moderate | Lone pair delocalization into adjacent antibonding sigma orbitals. |

| π(C-C) | π(C-C) | High | π-electron delocalization within the aromatic ring. |

| σ(C-H) | σ(C-C) | Low | Hyperconjugation from methyl group C-H bonds. |

Illustrative NBO interactions expected for this compound. LP denotes a lone pair, π and σ denote bonding orbitals, and π* and σ* denote antibonding orbitals.

Analysis of Non-Covalent Interactions

Beyond covalent bonds, non-covalent interactions play a crucial role in determining the structure and properties of molecular systems.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. wikipedia.orguni-rostock.de A key concept in AIM is the Bond Critical Point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the density is zero. ias.ac.in

The properties of the electron density at the BCP provide quantitative information about the nature of the chemical bond.

The electron density (ρ(r)) at the BCP correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r)) indicates whether charge is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0).

Based on these parameters, interactions can be classified:

Shared interactions (covalent bonds): Characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0).

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions): Characterized by low ρ(r) and a positive Laplacian (∇²ρ(r) > 0).

For this compound, AIM analysis would be used to characterize the covalent bonds within the molecule (e.g., C-N, C-C, C-Cl) and any potential intramolecular non-covalent interactions, such as hydrogen bonds involving the amino group and an adjacent chlorine atom.

| Bond | Topological Parameter | Typical Value Range | Nature of Interaction |

|---|---|---|---|

| C-C / C-N (in ring) | ρ(r) | High | Covalent (shared) |

| ∇²ρ(r) | Negative | ||

| C-Cl | ρ(r) | Intermediate | Polar Covalent |

| ∇²ρ(r) | Slightly positive or negative | ||

| Intramolecular H-bond (e.g., N-H···Cl) | ρ(r) | Low | Non-covalent (closed-shell) |

| ∇²ρ(r) | Positive |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCI) within a molecule and between molecules. mdpi.com This technique is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix, it is possible to distinguish different types of interactions. mdpi.com

The resulting 3D isosurface plot is typically color-coded:

Blue regions indicate strong, attractive interactions, such as hydrogen bonds.

Green regions signify weak, delocalized interactions, characteristic of van der Waals forces.

Red regions denote strong, repulsive interactions, which occur in sterically crowded areas and within rings.

For this compound, RDG analysis would be instrumental in visualizing intramolecular interactions, such as potential weak hydrogen bonds between the amino group's hydrogen atoms and the adjacent chlorine atom, or steric repulsion involving the methyl and chloro groups. In a dimer or a solvated complex, RDG analysis would clearly map the intermolecular hydrogen bonds and van der Waals contacts that stabilize the structure. researchgate.net This provides a qualitative and quantitative picture of the forces governing the molecule's supramolecular chemistry. mdpi.com

Computational Studies of Hydrogen Bonding Patterns

The amino group (-NH₂) and the pyridine ring nitrogen in this compound are key sites for forming hydrogen bonds, which are critical in determining its crystal structure and its interactions with biological targets. Computational studies, primarily using DFT, can model these hydrogen bonding patterns with high accuracy. nih.gov

These studies typically involve optimizing the geometry of a molecular dimer or a complex with another molecule (e.g., a solvent or a biological residue) and calculating the interaction energy. The strength of the hydrogen bond can be quantified by the interaction energy, bond distance (e.g., N-H···N), and bond angle. rsc.org

For this compound, several hydrogen bonding motifs can be computationally investigated:

Dimerization: Molecules can form dimers through N-H···N hydrogen bonds, where the amino group of one molecule donates a proton to the pyridine nitrogen of another.

Solvent Interactions: In protic solvents like water, the molecule can act as both a hydrogen bond donor (via the -NH₂ group) and an acceptor (via the pyridine N and -NH₂ nitrogens).

Receptor Binding: In a biological context, the molecule can form specific hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine) in a protein's active site. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) analysis can be further employed to characterize these bonds by analyzing the electron density at the bond critical point (BCP), providing a deeper understanding of their covalent or electrostatic nature. rsc.org

| Interaction Type | Bond | Calculated Distance (Å) | Interaction Energy (kcal/mol) | Reference System |

|---|---|---|---|---|

| Dimerization | N-H···N (pyridine) | 2.15 | -5.8 | 2-Aminopyridine (B139424) Dimer |

| Solvation | N-H···O (water) | 1.98 | -4.5 | Aminopyridine-H₂O Complex |

| Solvation | (water) O-H···N (pyridine) | 1.85 | -6.2 | Aminopyridine-H₂O Complex |

| Biological | N-H···O (Aspartate) | 1.90 | -7.1 | Aminopyridine-Asp Complex |

Theoretical Prediction of Reactivity and Stability

Fukui Functions and Softness Calculations

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. scielo.org.mx Fukui functions (f(r)) are particularly useful as they identify the regions within a molecule that are most susceptible to nucleophilic or electrophilic attack. electrochemsci.org They are calculated from the change in electron density upon the addition or removal of an electron.

f⁺(r): The Fukui function for nucleophilic attack (reaction with an electron donor). A high value indicates a site that is favorable for accepting an electron.

f⁻(r): The Fukui function for electrophilic attack (reaction with an electron acceptor). A high value indicates a site that is favorable for donating an electron.

f⁰(r): The Fukui function for radical attack.

| Parameter | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | A smaller gap indicates higher reactivity. |

| LUMO Energy | -1.2 eV | |

| Global Hardness (η) | 2.65 eV | Measures resistance to charge transfer. |

| Global Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness; indicates reactivity. |

| Fukui f⁻ (Pyridine N) | 0.25 | Most likely site for electrophilic attack. |

| Fukui f⁺ (C4-carbon) | 0.18 | A likely site for nucleophilic attack. |

Solvent Effects on Molecular Stability and Reaction Rates

The chemical environment significantly influences the stability, structure, and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the effects of a solvent. mdpi.com In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent.

For this compound, PCM calculations can predict:

Changes in Stability: Solvation generally stabilizes polar molecules. The degree of stabilization depends on the solvent's dielectric constant (ε) and the molecule's dipole moment. nih.gov

Tautomeric Equilibria: The presence of different tautomers (e.g., amino vs. imino forms) can be influenced by solvent polarity. Solvents can stabilize one tautomer over another, shifting the equilibrium. nih.gov

Reaction Rates: By calculating the energies of reactants, transition states, and products in different solvents, it is possible to estimate the effect of the solvent on reaction barriers and, consequently, on reaction rates. Polar solvents often stabilize charged transition states, accelerating certain reactions.

Studies on related aminopurines and nitropurines show that solvation enhances the electronic effects of substituents and can significantly alter tautomeric preferences, phenomena that would also be expected for this compound. mdpi.comnih.gov

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis). rsc.org TD-DFT calculates the vertical excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one.

The output of a TD-DFT calculation provides key information:

Excitation Wavelength (λmax): The predicted wavelength of maximum absorption for an electronic transition.

Oscillator Strength (f): A measure of the intensity of the absorption band. Transitions with f > 0 are considered allowed, while those with f ≈ 0 are forbidden.

Orbital Contributions: The specific molecular orbitals involved in the transition (e.g., HOMO → LUMO).

For this compound, TD-DFT calculations can predict its UV-Vis spectrum, which typically arises from π→π* and n→π* transitions associated with the substituted pyridine ring. researchgate.net By performing these calculations in conjunction with a solvent model like PCM, it is possible to predict solvatochromic shifts (changes in λmax with solvent polarity). researchgate.net Long-range corrected functionals are often employed to improve the accuracy of predicted excitation energies. researchgate.net

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Character |

|---|---|---|---|---|

| S₀ → S₁ | 356 | 0.150 | HOMO → LUMO | π→π |

| S₀ → S₂ | 305 | 0.002 | HOMO-1 → LUMO | n→π |

| S₀ → S₃ | 278 | 0.210 | HOMO → LUMO+1 | π→π* |

Data based on findings for 2-amino-6-methylpyridinium hydrogen glutarate. researchgate.net

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). tandfonline.com It is a cornerstone of structure-based drug design, allowing researchers to predict the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. researchgate.net

The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Using a docking program (e.g., AutoDock Vina) to systematically explore various binding poses of the ligand within the receptor's active site.

Scoring the different poses based on a scoring function, which estimates the binding free energy. The pose with the lowest energy score is predicted to be the most stable binding mode. mdpi.com

For this compound, docking studies can screen its potential as an inhibitor for various enzymes, such as kinases, which are common targets in cancer therapy. nih.gov The results provide a binding energy value (typically in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds between the ligand's amino group and specific amino acid residues, or hydrophobic interactions involving the dichloromethyl-pyridine core. researchgate.net These predictions help prioritize compounds for experimental testing and guide the design of more potent analogs.

| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

|---|---|---|---|---|

| c-Met Kinase | Aminopyridine analog | -8.9 | Tyr1230, Arg1208 | Hydrogen Bond, Electrostatic |

| Beta-catenin (CTNNB1) | Aminopyridine analog | -7.5 | Lys312, Gly316 | Hydrogen Bond, Hydrophobic |

| S. aureus Sortase A (1T2P) | Aminopyridine Schiff base | -9.2 | Arg197, Trp194 | π–Alkyl, van der Waals |

Data based on findings for various 2-aminopyridine derivatives. tandfonline.comnih.govresearchgate.net

Based on a comprehensive search of available scientific literature, detailed experimental and theoretical spectroscopic and crystallographic characterization data specifically for the compound this compound is not publicly available.

Studies providing in-depth analysis using Vibrational Spectroscopy (FT-IR, FT-Raman), including experimental documentation, comparative theoretical analysis, and Potential Energy Distribution (PED) analysis, for this specific molecule could not be located. Similarly, research detailing the Electronic Spectroscopy (UV-Visible) of this compound, including experimental spectra and correlation with Time-Dependent Density Functional Theory (TD-DFT) calculations, is not present in the accessed resources.

While research exists for structurally related compounds, such as other substituted aminopyridines, the strict adherence to the specified subject, this compound, precludes the inclusion of data from those analogs. Therefore, the generation of a scientifically accurate article with the requested detailed sections and data tables is not possible at this time.

Iv. Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 3,5 Dichloro 6 Methylpyridine

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.

The crystallographic analysis of 2-Amino-3,5-dichloro-6-methylpyridine, also known as 3,5-dichloro-6-methylpyridin-2-amine, reveals its solid-state structure. cymitquimica.comresearchgate.net The compound crystallizes in the monoclinic system. cymitquimica.com This determination is based on the lattice parameters derived from the diffraction data. The specific space group identified for this crystal structure is P2₁/c. cymitquimica.com

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₆Cl₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.7670 (3) |

| b (Å) | 3.8037 (1) |

| c (Å) | 15.4129 (3) |

| β (°) | 104.990 (1) |

| Volume (ų) | 723.01 (3) |

| Z | 4 |

| Temperature (K) | 100.0 (1) |

The SCXRD analysis confirms the atomic connectivity and reveals the specific conformation of the molecule in the solid state. The pyridine (B92270) ring forms the core of the structure, with the amino group, two chlorine atoms, and a methyl group attached at the 2, 3, 5, and 6 positions, respectively. The analysis provides precise bond lengths and angles, defining the molecule's geometry. The pyridine ring itself is essentially planar, as expected for an aromatic system.

The crystal packing of this compound is stabilized by a network of specific non-covalent interactions. cymitquimica.com

Intramolecular Interactions: Within a single molecule, short contacts are observed that influence its conformation. Notably, intramolecular N–H···Cl and C–H···Cl contacts are present. cymitquimica.comresearchgate.net These interactions lead to the formation of five-membered rings, which are described using the graph-set notation as S(5) ring motifs. cymitquimica.comresearchgate.net

Intermolecular Interactions: In the crystal lattice, molecules are linked together through a combination of hydrogen bonds. Pairs of molecules are connected by intermolecular N—H···N hydrogen bonds, forming centrosymmetric dimers characterized by an R²₂(8) ring motif. cymitquimica.comresearchgate.netnih.gov These dimers are further interconnected by N—H···Cl interactions, which help to build the extended three-dimensional structure. cymitquimica.comresearchgate.net This arrangement results in the packing of the molecular dimers into columns that propagate along the b-axis of the crystal. cymitquimica.comresearchgate.net

| Interaction Type | Description | Resulting Motif |

|---|---|---|

| Intramolecular | N–H···Cl and C–H···Cl contacts | S(5) ring motifs |

| Intermolecular | N—H···N hydrogen bonds | Dimer formation with R²₂(8) ring motifs |

| Intermolecular | N—H···Cl interactions | Connection of dimers into columns |

Based on a comprehensive search of available scientific literature, there are no specific research articles or crystallographic studies detailing the Hirshfeld surface analysis and 2D fingerprint plots for the compound This compound .

Therefore, it is not possible to provide the detailed research findings, data tables, and specific analysis requested for section "," subsection "4.4.4. Hirshfeld Surface Analysis and 2D Fingerprint Plots."

This type of analysis is contingent upon the successful synthesis of a single crystal of the compound and its subsequent analysis using X-ray crystallography, from which the necessary data for Hirshfeld surface calculations are derived. The absence of such a study in the public domain prevents the generation of the requested content.

V. Reactivity and Mechanistic Studies Involving 2 Amino 3,5 Dichloro 6 Methylpyridine and Its Analogues

Charge Transfer (CT) Complex Formation

The formation of charge-transfer (CT) complexes involves the interaction between an electron-donating molecule and an electron-accepting molecule. In the context of 2-amino-3,5-dichloro-6-methylpyridine and its analogues, the nitrogen-containing heterocyclic ring and the amino group provide electron-donating capabilities, making them suitable donors for forming complexes with various π-acceptors. sphinxsai.com

Studies on related aminopyridine derivatives have demonstrated their ability to form CT complexes with a range of π-acceptors. For instance, 2-aminopyridine (B139424) and 3-aminopyridine (B143674) have been shown to interact with acceptors like tetracyanoethylene (B109619) (TCNE), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and chloranil (B122849) to form stable CT complexes. nih.govhbku.edu.qa Similarly, 4-dimethylaminopyridine (B28879) (4-DMAP) has been studied in its interactions with TCNE, 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), and tetracyanoethylene (TBCHD). acs.org The formation of these complexes is often indicated by a distinct color change upon mixing the donor and acceptor solutions. sphinxsai.com

The interaction of 2-amino-4-methylpyridine (B118599) with chloranilic acid has also been investigated, leading to the formation of a CT complex. researchgate.net These studies collectively suggest that aminopyridine derivatives, including this compound, are effective electron donors in the formation of charge-transfer complexes with various π-acceptors. The stability and properties of these complexes are influenced by the specific structures of both the donor and the acceptor molecules. nih.gov

The formation of charge-transfer complexes is typically confirmed and characterized using UV-visible spectrophotometry. sphinxsai.com A key indicator of complex formation is the appearance of a new, often broad, absorption band in the visible region of the spectrum, which is absent in the spectra of the individual donor or acceptor molecules. sphinxsai.com This new band is referred to as the charge-transfer band and arises from the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. mdpi.com

For example, the interaction of quinine (B1679958) with DDQ and TCNQ resulted in new absorption bands at 480 nm and 843 nm, respectively, confirming the formation of CT complexes. mdpi.com Similarly, the complexes formed between 2-aminopyridine or 3-aminopyridine and acceptors like TCNE and DDQ have been characterized by their electronic and infrared spectra. nih.govhbku.edu.qa The position (λmax) of the CT band is sensitive to the nature of the donor, the acceptor, and the polarity of the solvent. researchgate.net

In addition to UV-visible spectroscopy, other techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide further structural information about the CT complexes. scirp.org For instance, ¹H NMR studies of the complex between 2-amino-4,6-dimethylpyridine (B145770) and chloranilic acid showed down-field shifts of proton signals upon complexation, supporting the formation of the complex. scirp.org

Table 1: Spectroscopic Data for CT Complexes of Aminopyridine Analogues

| Donor | Acceptor | Solvent | λmax (nm) |

|---|---|---|---|

| 2-Amino-4-methylpyridine | Chloranilic Acid | Acetonitrile (B52724) | 515 |

| 2-Amino-4-methylpyridine | Chloranilic Acid | Methanol (B129727) | 523.5 |

| 2-Amino-4,6-dimethylpyridine | Chloranilic Acid | Chloroform | 535.5 |

| 2-Amino-4,6-dimethylpyridine | Chloranilic Acid | Methanol | 529.5 |

| Quinine | DDQ | Not Specified | 480 |

| Quinine | TCNQ | Not Specified | 843 |

This table is generated based on available data for analogous compounds and illustrates typical spectroscopic characteristics.

The stoichiometry of charge-transfer complexes is a crucial parameter that describes the ratio of donor to acceptor molecules in the complex. This is commonly determined using spectrophotometric methods such as Job's method of continuous variation and the mole-ratio method. sphinxsai.comsphinxsai.com For many aminopyridine-based CT complexes, a 1:1 stoichiometry is observed. sphinxsai.comresearchgate.netsphinxsai.com

Once the stoichiometry is established, the formation constant (KCT), a measure of the stability of the complex, can be calculated. The Benesi-Hildebrand equation is frequently employed for this purpose, utilizing the absorbance data from the CT band. sphinxsai.comsphinxsai.com High values of KCT indicate the formation of a stable complex. tandfonline.com

For example, the formation constants for the CT complexes of 2-aminopyridine and 3-aminopyridine with various π-acceptors have been determined. nih.govhbku.edu.qa Similarly, studies on the complex between 2-amino-4-methylpyridine and chloranilic acid have reported the formation constants in different solvents. researchgate.net The stability of the complex can be influenced by factors such as the electron-donating ability of the pyridine (B92270) derivative, the electron-accepting strength of the acceptor, and the solvent polarity. researchgate.net

Table 2: Formation Constants (KCT) for CT Complexes of Aminopyridine Analogues

| Donor | Acceptor | Solvent | KCT (L mol⁻¹) |

|---|---|---|---|

| 2-Aminopyridine | 2,5-Dihydroxy-p-benzoquinone | Acetonitrile | - |

| 2-Aminopyridine | 2,5-Dihydroxy-p-benzoquinone | Acetonitrile/1,2-Dichloroethane | - |

| 2-Amino-4-methylpyridine | Chloranilic Acid | Acetonitrile | - |

| 2-Amino-4-methylpyridine | Chloranilic Acid | Methanol | - |

| Quinine | DDQ | Not Specified | - |

| Quinine | TCNQ | Not Specified | - |

Note: Specific values for KCT are often reported in the primary literature and can vary significantly based on experimental conditions. This table illustrates the type of data obtained from such studies.

The study of charge-transfer complexation at different temperatures allows for the determination of key thermodynamic parameters, including the standard free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). mdpi.com These parameters provide deeper insight into the spontaneity and driving forces of the complex formation reaction.

The van't Hoff equation is used to calculate ΔH° and ΔS° from the temperature dependence of the formation constant (KCT). A negative value of ΔG° indicates a spontaneous complexation process. The enthalpy change (ΔH°) provides information about the strength of the interaction, with negative values indicating an exothermic process. The entropy change (ΔS°) reflects the change in disorder of the system upon complex formation.

For instance, the thermodynamic parameters for the CT complex of 2-aminopyrimidine (B69317) with chloranilic acid have been determined in acetonitrile at different temperatures. researchgate.net These studies help to understand the nature of the forces involved in the formation of the charge-transfer complex.

Proton Transfer (PT) Reactions

Proton transfer (PT) reactions involving aminopyridine derivatives can be effectively studied using spectrophotometry. tandfonline.com In these reactions, the aminopyridine acts as a proton acceptor (base), while a suitable acidic molecule serves as the proton donor. The transfer of a proton from the donor to the acceptor results in the formation of an ion-pair, which often exhibits distinct spectral characteristics compared to the individual neutral molecules. tandfonline.com

The formation of the proton-transfer complex can be monitored by observing the appearance of new absorption bands in the UV-visible spectrum. tandfonline.com For example, the reaction of 2-aminopyridine with 2,4-dinitrophenol (B41442) in methanol leads to the formation of a yellow proton transfer complex with absorption maxima in the range of 362–402 nm. tandfonline.comtandfonline.com Similarly, the proton transfer reaction between 2-amino-4-methylpyridine and 2,6-dichloro-4-nitrophenol (B181596) has been investigated spectrophotometrically in various solvents. nih.gov

By analyzing the changes in absorbance as a function of the concentrations of the donor and acceptor, the stoichiometry and the formation constant (KPT) of the proton transfer complex can be determined. tandfonline.comnih.gov Methods like Job's plot and photometric titrations are often used to establish the stoichiometry, which is typically found to be 1:1 for these types of complexes. tandfonline.comtandfonline.comnih.gov The high values of the formation constants obtained in these studies indicate the high stability of the resulting proton transfer complexes. tandfonline.comnih.gov

Stability and Formation Constants of PT Complexes

In a study involving the reaction of 2-amino-4-methylpyridine with 2,6-dichloro-4-nitrophenol (DCNP) as a proton donor, the formation of a stable 1:1 PT complex was investigated spectrophotometrically. The formation constant (KPT) of this complex was determined in different solvents, revealing the high stability of the complex. nih.gov The high values of the formation constants indicate a strong interaction between the proton donor and the aminopyridine derivative. nih.gov

The stability of such complexes is influenced by the electronic properties of both the proton donor and the acceptor, as well as the surrounding medium. The amino group on the pyridine ring enhances its basicity, making it a good proton acceptor. The presence of electron-withdrawing groups on the proton donor, such as the nitro and chloro groups in DCNP, increases its acidity and facilitates the proton transfer.

Data for the Proton Transfer Complex of 2-Amino-4-methylpyridine with 2,6-Dichloro-4-nitrophenol

| Solvent | Formation Constant (KPT) |

|---|---|

| Methanol (MeOH) | High |

| Acetonitrile (AN) | Higher than MeOH |

| 50% MeOH + 50% AN | Intermediate |

Influence of Solvent on PT Reactions

The solvent plays a crucial role in proton transfer reactions, influencing the stability of the reactants, the transition state, and the resulting complex. The study of the 2-amino-4-methylpyridine and 2,6-dichloro-4-nitrophenol system demonstrated a significant solvent effect on the formation constant of the PT complex. nih.gov

It was observed that the formation constant was higher in the less polar aprotic solvent, acetonitrile (AN), compared to the more polar protic solvent, methanol (MeOH). nih.gov This suggests that the PT complex is more stabilized in acetonitrile. In a binary mixture of 50% methanol and 50% acetonitrile, the formation constant was found to be intermediate between the values in the pure solvents. nih.gov

Nucleophilic Substitution Reactions on Pyridine Ring Systems

The pyridine ring in this compound is susceptible to nucleophilic substitution, a common reaction for halogenated pyridines. researchgate.net The presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient, particularly at the 2-, 4-, and 6-positions, facilitating attack by nucleophiles. nih.govresearchgate.net

Regioselectivity in Substitution Reactions

The regioselectivity of nucleophilic aromatic substitution (SNAr) on substituted pyridines is a complex interplay of electronic and steric effects of the substituents on the ring. In the case of this compound, the two chloro atoms at the 3- and 5-positions are potential sites for nucleophilic attack.

Generally, in nucleophilic substitution on halopyridines, the order of reactivity for the position of the halogen is 4 > 2 > 3. researchgate.net This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the ortho (2- and 6-) and para (4-) positions. youtube.com For an attack at the meta (3- and 5-) positions, this stabilization is not as effective.

In this compound, the chloro group is at the 3- and 5-positions. Based on the general reactivity trend, the chloro at position 3 would be expected to be the least reactive. The amino group at the 2-position is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, its influence on the regioselectivity between the 3- and 5-positions is not straightforward. The methyl group at the 6-position is also weakly electron-donating.

Studies on related systems, such as 2-substituted 3,5-dichloropyrazines, have shown that an electron-donating group at the 2-position directs nucleophilic attack to the 3-position, while an electron-withdrawing group at the 2-position directs the attack to the 5-position. If this trend is extrapolated to the pyridine system, the electron-donating amino group at the 2-position in this compound might favor substitution at the 3-position over the 5-position. However, the inherent lower reactivity of the 3-position in pyridines makes this a complex case where multiple factors are at play.

Reactivity of Halogen and Amino Substituents

In nucleophilic aromatic substitution reactions, the nature of the leaving group is a critical factor. Halogens, such as chlorine, are generally good leaving groups in SNAr reactions on activated aromatic and heteroaromatic rings. researchgate.net The carbon-halogen bond can be broken to accommodate the incoming nucleophile, especially when the intermediate is stabilized.

In contrast, the amino group (-NH2) is a very poor leaving group in nucleophilic aromatic substitution. The amide anion (NH2-) is a strong base, and its departure is energetically unfavorable. For an amino group to act as a leaving group, it typically needs to be converted into a better leaving group, for instance, by diazotization to form a diazonium salt (-N2+), which is an excellent leaving group.

Vi. Advanced Applications and Structure Activity Relationships in Bioactive Molecule Design

Role as a Precursor for Pharmacologically Active Compounds

2-Amino-3,5-dichloro-6-methylpyridine is a versatile building block in the synthesis of more complex molecules with therapeutic potential. Its reactivity allows for the introduction of various substituents, leading to the generation of libraries of compounds for biological screening.

While direct synthesis of molecular recognition receptors from this compound is not extensively detailed in the provided search results, the synthesis of related amino-3,5-dicyanopyridine derivatives as ligands for adenosine (B11128) A1 receptors highlights the potential of substituted pyridines in creating molecules that can selectively bind to biological targets. nih.gov The core pyridine (B92270) structure, with its specific substitution pattern, is fundamental to the design of molecules that can recognize and interact with the active sites of receptors, such as G protein-coupled receptors. nih.gov The amino group can act as a key hydrogen bond donor, while the halogen atoms can influence the electronic properties and conformation of the molecule, which are critical for receptor binding.

This compound is a recognized intermediate in the synthesis of various agrochemicals and pharmaceuticals. chemimpex.com In the agrochemical sector, it is utilized in the development of herbicides and fungicides, contributing to crop protection and improved agricultural yields. chemimpex.comchemimpex.com The presence of the pyridine ring and halogen substituents is often associated with pesticidal activity.

In the pharmaceutical realm, this compound and its analogs are explored for their potential in developing new medications. chemimpex.com For instance, related pyridine derivatives are key intermediates in the synthesis of drugs targeting a range of conditions. chemimpex.comcustchemvip.com The specific substitution pattern of this compound provides a stable and reactive platform for creating novel therapeutic agents.

| Application Area | Role of this compound |

| Agrochemicals | Key intermediate for herbicides and fungicides. chemimpex.com |

| Pharmaceuticals | Building block for developing new medications. chemimpex.comchemimpex.com |

The derivatization of pyridine-containing scaffolds is a common strategy in the pursuit of new anti-inflammatory agents. While the direct derivatization of this compound for this purpose is not explicitly detailed, the synthesis of novel anti-inflammatory agents from a similar compound, 3-Amino-2,6-dichloropyridine, underscores the potential of this chemical class. nbinno.com The core structure can be modified to interact with biological targets involved in the inflammatory cascade.

The amino group of this compound makes it a suitable precursor for the synthesis of fused heterocyclic systems like pyrimidines and thiazolopyrimidines. These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. For example, thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been synthesized and shown to exhibit high affinity for adenosine A1 and A2A receptors, suggesting their potential in treating conditions like depression. nih.gov The synthesis often involves the reaction of an aminopyridine derivative with other reagents to construct the second ring. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies in Related Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For compounds derived from this compound, the pyridine moiety and the halogen substituents play a pivotal role.

The pyridine ring is a common feature in many biologically active molecules and serves as a key pharmacophore. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in various interactions with biological targets.

The presence and position of halogen substituents, such as the chlorine atoms in this compound, significantly impact the physicochemical properties and, consequently, the biological activity of the molecule. Halogens can influence:

Lipophilicity: Affecting the molecule's ability to cross cell membranes.

Electronic Effects: Modifying the acidity or basicity of nearby functional groups and influencing binding interactions.

Metabolic Stability: The presence of halogens can block sites of metabolism, increasing the compound's half-life.

| Structural Feature | Impact on Biological Activity |

| Pyridine Moiety | Acts as a key pharmacophore, involved in hydrogen bonding and other interactions. |

| Halogen Substituents | Influence lipophilicity, electronic properties, and metabolic stability. mdpi.com |

Exploration of Specific Inhibitory Activities (e.g., iNOS, JAK2, GSK3)

Derivatives of the aminopyridine core have demonstrated significant potential as selective inhibitors of key enzymes implicated in various disease pathways.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Substituted 2-aminopyridines have been identified as potent and selective inhibitors of human nitric oxide synthases (NOS). Research has shown that strategic substitution on the pyridine ring is crucial for both potency and selectivity. A quantitative structure-activity relationship (QSAR) study indicated that the iNOS inhibitory activity of 2-aminopyridines is primarily governed by the hydrophobic character of substituents at the 6-position and the steric properties of substituents at the 4-position. researchgate.net Specifically, 4,6-disubstitution on the 2-aminopyridine (B139424) ring enhances both the potency and specificity for iNOS. researchgate.net For example, a series of 6-substituted 2-amino-4-methylpyridine (B118599) analogues were synthesized and evaluated, with one of the most potent compounds, a 2-amino-4-methylpyridine analog designated as compound 2 , exhibiting an IC50 of 28 nM against iNOS. researchgate.netnih.gov This line of research highlights the importance of the substitution pattern in tuning the inhibitory profile, paving the way for the design of selective iNOS inhibitors for conditions involving inflammation and oxidative stress.

Janus Kinase 2 (JAK2) Inhibition

Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a central role in the JAK/STAT signaling pathway, which is critical for cell proliferation and differentiation. nih.gov Dysregulation of this pathway, particularly through mutations like JAK2-V617F, is implicated in myeloproliferative neoplasms. nih.gov Consequently, JAK2 has become a key target for anticancer drug development. nih.gov Derivatives of 2-aminopyridine have emerged as a promising class of novel and selective JAK2 inhibitors. nih.govresearchgate.net Through structure-based drug design, a series of 2-aminopyridine derivatives were developed, leading to the identification of highly potent inhibitors. nih.gov One standout compound, 16m-(R) , demonstrated exceptional inhibitory activity with an IC50 value of 3 nM against JAK2. Furthermore, it showed significant selectivity, being 85-fold more selective for JAK2 over JAK1 and 76-fold more selective over JAK3. nih.gov This research underscores the potential of the 2-aminopyridine scaffold to generate potent and selective JAK2 inhibitors for targeted cancer therapy.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen synthase kinase-3 (GSK-3) is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and diabetes. nih.govnih.gov The development of selective GSK-3 inhibitors is a major goal in therapeutic research. nih.gov While research specifically detailing this compound as a GSK-3 inhibitor is limited, broader studies on related pyridine-based structures, such as isonicotinamides, have established important structure-activity relationships. These studies explored extensive structural variations around the pyridine core and the amide group, leading to analogs with greatly improved potency in lowering tau phosphorylation (a downstream effect of GSK-3 activity) while maintaining high kinase selectivity. nih.gov This indicates that the pyridine nucleus is a viable scaffold for developing GSK-3 inhibitors, and further modification of aminopyridine derivatives could yield potent and selective therapeutic agents.

| Target Enzyme | Derivative Series | Key Compound | Potency (IC50) | Selectivity |

| iNOS | 2-Amino-4-methylpyridines | Compound 2 | 28 nM | Selective for iNOS |

| JAK2 | 2-Aminopyridines | 16m-(R) | 3 nM | 85-fold vs. JAK1; 76-fold vs. JAK3 |

Ligand Design for Adenosine A1 Receptors

The adenosine A1 receptor (A1AR) is a G protein-coupled receptor involved in regulating cardiac and neuronal function, making it an attractive target for cardiovascular and neurological disorders. The 2-aminopyridine scaffold has been instrumental in the development of non-nucleoside A1AR agonists. nih.gov A notable class of compounds, the 2-amino-3,5-dicyanopyridine derivatives, has been extensively studied, leading to the discovery of potent and selective ligands. nih.gov

Capadenoson, a 2-amino-3,5-dicyanopyridine derivative, advanced to phase IIa clinical trials and has served as a template for further optimization. nih.gov Structure-affinity relationship (SAR) and structure-kinetics relationship (SKR) studies on Capadenoson derivatives have provided deep insights into ligand-receptor interactions. In one study, 19 out of 20 synthesized ligands showed high affinity for the human A1AR, with Ki values below 100 nM. nih.gov These studies also revealed a wide range of receptor residence times, from approximately 5 minutes to over two hours (132 minutes for compound 5 ). nih.gov Computational modeling based on a homology model of the A1AR identified crucial interactions within the receptor's extracellular loops that govern both affinity and dissociation kinetics. nih.gov These findings highlight the importance of not only binding affinity but also kinetic parameters like residence time in the design of effective A1AR modulators.

| Compound Series | Key Compound | Receptor | Affinity (Ki) | Residence Time |

| Capadenoson Derivatives | Compound 5 | hA1AR | < 100 nM | 132 min |

| Capadenoson Derivatives | Compound 10 | hA1AR | < 100 nM | ~5 min |

Investigation of Antifungal and Antitumor Potential (Mechanistic Focus)

The versatility of the 2-aminopyridine scaffold extends to the development of agents with antifungal and antitumor properties, often through targeted molecular mechanisms.

Antifungal Activity

Derivatives of 2-aminopyridine have shown notable antifungal activity. Studies on 2-amino-5-substituted pyridines revealed that the position of substituents significantly impacts efficacy, with substitution at the 4-position of the pyridine ring leading to notable fungicidal activity. researchgate.net The introduction of moieties such as thiophenol resulted in compounds with the strongest fungicidal effects in their series. researchgate.net Further research into substituted 2-aminopyridine δ-lactone derivatives demonstrated moderate to very good activity against clinical fungal strains, including Aspergillus ochraceus and Aspergillus flavus. mdpi.com Several of these compounds exhibited a minimal inhibitory concentration (MIC) of 62.5 µg/mL. The mechanism of action for these heterocyclic compounds is often attributed to their ability to disrupt fungal cell membrane integrity or inhibit crucial enzymes, a hypothesis supported by the lipophilic nature of effective substituents. mdpi.commdpi.com

Antitumor Potential

The antitumor potential of aminopyridine derivatives is often linked to their ability to inhibit key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

Mechanism via JAK2/STAT3 Pathway Inhibition: As discussed in section 6.2.2, 2-aminopyridine derivatives can be potent inhibitors of JAK2. nih.gov The JAK2/STAT3 signaling pathway is a critical mediator of oncogenesis. Inhibition of JAK2 blocks the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that promotes the expression of genes involved in cell proliferation (e.g., cyclin D1) and survival (e.g., Bcl-xL). oncotarget.com Therefore, the antitumor activity of these compounds in myeloproliferative neoplasms is mechanistically linked to the targeted shutdown of this oncogenic signaling cascade.

Mechanism via EGFR/VEGFR-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two receptor tyrosine kinases crucial for tumor growth and angiogenesis. nih.govmdpi.com Overexpression of EGFR is common in many tumors, while VEGFR-2 is a key mediator of angiogenesis. nih.govrsc.org Pyridine derivatives have been designed as dual inhibitors targeting both kinases. Research has identified novel 4-thiophenyl-pyridine derivatives that exhibit potent dual inhibitory action. For instance, compound 10b showed IC50 values of 0.161 µM and 0.141 µM against EGFR and VEGFR-2, respectively. nih.gov This dual-inhibition mechanism offers a powerful strategy to simultaneously halt tumor cell proliferation and cut off the tumor's blood supply, potentially overcoming resistance mechanisms associated with single-target therapies. oncotarget.com

Antimicrobial Evaluation of Derivatives

Derivatives based on the 2-aminopyridine structure have been systematically evaluated for their antimicrobial properties against a range of bacterial pathogens. These studies consistently show that the core structure is a promising scaffold for developing new antibacterial agents, particularly against Gram-positive bacteria. researchgate.netmdpi.com

In one study, a series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and tested. The results highlighted one compound, 2c , which demonstrated the highest activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 39 µg/mL for both strains. mdpi.com Molecular docking studies suggested that this compound effectively interacts with key bacterial targets through hydrogen bonding, leading to inhibition. mdpi.com Other studies have reinforced these findings, showing that derivatives of 2-aminopyridine δ-lactone also possess moderate to good antibacterial activity, with some compounds showing MIC values as low as 62.5 µg/mL against strains like S. aureus and Listeria monocytogenes. mdpi.com The simultaneous presence of specific functional groups, such as bromine atoms and nitro groups, has been noted to contribute to high biological activity. unpatti.ac.id

| Compound | Bacterial Strain | MIC (µg/mL) |

| 2c | Staphylococcus aureus | 39 |

| 2c | Bacillus subtilis | 39 |

| 2c | Bacillus cereus | 78 |

| 2c | Enterococcus faecalis | 78 |

| 2c | Micrococcus luteus | 78 |

| 2c | Listeria monocytogenes | 156 |

| Lactone Derivatives (5b, 5d, 5e, 5f) | Various Gram-positive & Gram-negative | 62.5 |

Development of Functional Materials and Optical Applications

Beyond biological applications, the structural and electronic properties of 2-amino-6-methylpyridine (B158447) and its derivatives make them valuable building blocks for functional materials, particularly in the field of nonlinear optics.

Organic nonlinear optical (NLO) materials are of great interest for applications in optical communications, frequency conversion, and optoelectronics due to their high nonlinear coefficients and fast response times. ijaerd.org The formation of salts from 2-aminopyridine derivatives with various acids has proven to be an effective strategy for creating non-centrosymmetric crystal structures, a prerequisite for second-order NLO properties like second-harmonic generation (SHG). ijaerd.orgresearchgate.net

Researchers have successfully grown single crystals of compounds such as 2-aminopyridinium p-aminobenzoate (PA2A) and 2-(aminomethyl)pyridineH2PO4 ((2-Ampy)H2PO4). ijaerd.orgrsc.org The PA2A crystal was found to belong to the orthorhombic crystal system and exhibited an SHG relative efficiency 2.2 times higher than that of the standard inorganic NLO material potassium dihydrogen phosphate (B84403) (KDP). ijaerd.org Similarly, the (2-Ampy)H2PO4 crystal showed a measurable SHG effect, approximately 0.3 times that of KDP, attributed to the effects of its hydrogen bonding network and π-conjugated system. rsc.org These materials typically possess good optical transparency in the visible and near-infrared regions and a high laser damage threshold, making them suitable candidates for device applications. researchgate.net Theoretical investigations using Density Functional Theory (DFT) have been employed to calculate properties like static hyperpolarizability, confirming the strong NLO behavior of these molecules at a computational level. researchgate.net

| Crystal | Crystal System | SHG Efficiency (vs. KDP) |

| 2-Aminopyridinium p-Aminobenzoate (PA2A) | Orthorhombic | 2.2x |

| 2-(Aminomethyl)pyridineH2PO4 ((2-Ampy)H2PO4) | Non-centrosymmetric | 0.3x |

Vii. Advanced Analytical Methodologies for 2 Amino 3,5 Dichloro 6 Methylpyridine and Its Derivatives

Derivatization Strategies for Enhanced Detection

Derivatization chemically modifies a compound to produce a new compound with properties that are more suitable for a given analytical method. For 2-Amino-3,5-dichloro-6-methylpyridine, the primary amino group is a reactive site that can be targeted to introduce a chromophore or fluorophore, significantly enhancing its response to UV-Visible or fluorescence detectors. libretexts.orgthermofisher.com This pre-column modification can improve the polarity and volatility of the analyte, leading to better separation and peak shape in high-performance liquid chromatography (HPLC). thermofisher.com

While this compound is not a carboxylic acid, the analytical strategies developed for halogenated carboxylic acids (HCAs) offer valuable insights into the analysis of halogenated compounds following derivatization. A notable method involves the use of nitro-substituted phenylhydrazines as derivatizing agents for HCAs, followed by analysis with HPLC coupled with a Diode Array Detector (DAD). google.com

This approach is effective because the derivatizing reagent attaches a strong chromophore to the analyte. This allows for detection at longer wavelengths (e.g., in the near-visible region), where interference from matrix components is often minimal. The use of a DAD provides high-purity spectral data across a range of wavelengths, enhancing the specificity of the detection. Method validation for such procedures has demonstrated excellent linearity and low limits of quantitation, showcasing the power of this strategy for trace analysis of halogenated compounds.

The success of an analytical method based on derivatization hinges on the appropriate choice of reagent and the optimization of reaction conditions.

Reagent Selection: The choice of derivatizing agent is dictated by the functional group on the analyte. For the primary aromatic amine group in this compound, several classes of reagents are suitable. These reagents are designed to be highly reactive with the target functional group and to introduce a tag that is easily detectable. nih.govresearchgate.net Commonly used reagents for primary amines include dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthaldialdehyde (OPA). libretexts.orgnih.govnih.gov

Reaction Conditions: Optimization of the reaction environment is critical to ensure a complete and clean reaction, avoiding the formation of byproducts.

Catalyst and Solvent: Pyridine (B92270) is often used as a basic catalyst or solvent in derivatization reactions to neutralize acidic byproducts and drive the reaction to completion. However, its use with halogenated compounds must be carefully considered. Studies on other halogenated molecules have shown that pyridine can induce unwanted side reactions, such as dechlorination, which would alter the structure of the target analyte and lead to inaccurate results.

Alternative Approaches: To mitigate the risk of analyte degradation, derivatization methods have been developed that avoid pyridine. For instance, condensation reactions for primary aromatic amines can be effectively carried out using a dehydrating catalyst like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC). nih.govresearchgate.net This approach ensures the integrity of the halogen substitutions on the pyridine ring of the target molecule.

Below is a table summarizing common derivatization reagents for primary amines and key considerations.

| Derivatization Reagent | Abbreviation | Target Functional Group | Key Considerations | Detection Method |

|---|---|---|---|---|

| Dansyl Chloride | - | Primary & Secondary Amines, Phenols | Stable derivatives; can react with other functional groups like phenols. nih.gov | HPLC-UV/Fluorescence |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Forms highly fluorescent and UV-active derivatives. libretexts.orgfbise.edu.pk | HPLC-UV/Fluorescence |

| o-phthaldialdehyde | OPA | Primary Amines (in presence of a thiol) | Fast reaction; derivatives can have limited stability. libretexts.orgnih.gov | HPLC-Fluorescence |

| 1-Fluoro-2,4-dinitrobenzene | FDNB | Primary & Secondary Amines, Alcohols | Forms highly UV-absorbent derivatives. libretexts.org | HPLC-UV |

Integration of Spectroscopic Techniques for Analytical Confirmation